Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate
CAS No.: 19813-55-9
Cat. No.: VC20746011
Molecular Formula: C7H8O4S
Molecular Weight: 188.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19813-55-9 |
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Molecular Formula | C7H8O4S |
Molecular Weight | 188.2 g/mol |
IUPAC Name | methyl 3-hydroxy-5-methoxythiophene-2-carboxylate |
Standard InChI | InChI=1S/C7H8O4S/c1-10-5-3-4(8)6(12-5)7(9)11-2/h3,8H,1-2H3 |
Standard InChI Key | JWVGLUKLEKSZEL-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(S1)C(=O)OC)O |
Canonical SMILES | COC1=CC(=C(S1)C(=O)OC)O |
Chemical Identity and Structural Properties
Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate is a thiophene-based compound with the molecular formula C7H8O4S and a molecular weight of 188.2 g/mol . This compound is characterized by a thiophene ring that serves as the core structure, with three functional groups: a hydroxyl group at position 3, a methoxy group at position 5, and a methyl carboxylate group at position 2 . The compound is registered with CAS number 19813-55-9 and is known by several synonyms including 3-Hydroxy-5-methoxy-2-methoxycarbonylthiophene and 2-Thiophenecarboxylic acid, 3-hydroxy-5-methoxy-, methyl ester .
The structural arrangement of functional groups in this compound contributes to its unique chemical reactivity patterns. The hydroxyl group at position 3 makes it capable of participating in hydrogen bonding and increases its solubility in polar solvents. The methoxy group at position 5 provides electron-donating effects to the thiophene ring, potentially influencing the electronic distribution within the molecule. The methyl carboxylate group at position 2 offers a reactive site for various transformations, including hydrolysis, transesterification, and reduction reactions.
Physical and Chemical Properties
While specific physical property data is limited in the available research, the compound is typically characterized as a solid material with high purity standards for commercial and research applications (>97%) . The thiophene core of the molecule contributes to its aromaticity and relatively planar structure, which influences its crystalline properties. Detailed spectroscopic analysis would reveal characteristic signals for the methoxy, hydroxyl, and ester functionalities that distinguish this compound from related thiophene derivatives.
Synthesis Methodologies
The synthesis of Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate is of particular interest to organic chemists due to the compound's functional group arrangement. While the search results don't provide a direct synthesis protocol for this specific compound, information about related compounds offers valuable insights into potential synthetic pathways.
Alternative Synthesis Approaches
Another synthetic pathway might be inferred from information about the preparation of Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate from dimethyl monothionemalonate. A reference in the search results mentions a solution of methyl 3-hydroxy-5-methoxythiophene-2-carboxylate in ether being treated with an ethereal solution of diazo compound, suggesting this compound might be used as a precursor in other synthetic schemes .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated |
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Matrix Scientific | 044728 | Methyl 3-hydroxy-5-methoxy-2-thiophenecarboxylate >95% | 500mg | $244 | 2021-12-16 |
AK Scientific | 6668AD | Methyl 3-hydroxy-5-methoxy-2-thiophenecarboxylate | 500mg | $379 | 2021-12-16 |
American Custom Chemicals Corporation | CHM0030612 | Methyl 3-hydroxy-5-methoxy-2-thiophenecarboxylate 95.00% | 500mg | $720.84 | 2021-12-16 |
American Custom Chemicals Corporation | CHM0030612 | Methyl 3-hydroxy-5-methoxy-2-thiophenecarboxylate 95.00% | 1g | $771.89 | 2021-12-16 |
Alichem | 19813559 | Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate | 1g | $400 | 2021-12-16 |
Table 1: Commercial availability and pricing of Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate from various suppliers
The pricing data indicates considerable variation among suppliers, with prices ranging from $244 to $720.84 for the same quantity (500mg), suggesting differences in purity, quality control processes, or market positioning strategies among suppliers . The compound is also available in larger quantities (1g) with corresponding price increases.
Global Supply Chain
The compound is supplied by multiple chemical companies globally, including suppliers from China and possibly other regions. According to one source, global suppliers include Amadis Chemical Company Limited, J & K Scientific Ltd., Meryer (Shanghai) Chemical Technology Co., Ltd., Wuhan Chemwish Technology Co., Ltd, and Tianjin Rongshen Chemical Co., Ltd . This diverse supplier base suggests the compound has established commercial importance in chemical research and potentially other applications.
Chemical Reactivity and Transformations
The reactivity of Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate is governed by its functional groups and the electronic properties of the thiophene ring. Some potential reaction pathways include:
Reactions at the Hydroxyl Group
The hydroxyl group at position 3 can participate in:
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Esterification reactions to form esters
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Etherification to form ethers
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Oxidation to form ketones
Reactions at the Ester Group
The methyl ester functionality can undergo:
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Hydrolysis to form the corresponding carboxylic acid
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Transesterification to form different esters
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Reduction to form the corresponding alcohol
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Amidation to form amides
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